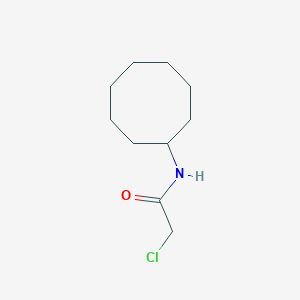

2-chloro-N-cyclooctylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-cyclooctylacetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cyclooctyl group, and the alpha carbon is substituted with a chlorine atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-chloro-N-cyclooctylacetamide can be synthesized through the reaction of cyclooctylamine with chloroacetyl chloride. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclooctylamine+Chloroacetyl chloride→this compound+HCl

The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-cyclooctylacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form cyclooctylamine and chloroacetic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: Cyclooctylamine and chloroacetic acid.

Reduction: Cyclooctylamine.

Applications De Recherche Scientifique

2-chloro-N-cyclooctylacetamide is utilized in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-chloro-N-cyclooctylacetamide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function. The compound’s chlorine atom is particularly reactive, making it effective in forming stable adducts with target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

2-chloro-N-phenylacetamide: Contains a phenyl group instead of a cyclooctyl group.

Uniqueness

2-chloro-N-cyclooctylacetamide is unique due to its larger cyclooctyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological molecules compared to its smaller analogs like 2-chloro-N-cyclohexylacetamide and 2-chloro-N-phenylacetamide.

Activité Biologique

2-Chloro-N-cyclooctylacetamide is a chemical compound with significant biological activity, primarily recognized for its potential applications in medicinal chemistry and proteomics. This article explores its synthesis, mechanisms of action, biological activities, and research findings, providing a comprehensive overview of its relevance in scientific research.

Synthesis Methods:

this compound can be synthesized through the reaction of cyclooctylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base like triethylamine to neutralize hydrochloric acid generated during the process. The reaction can be summarized as follows:

This compound is characterized by its molecular formula C10H16ClNO and has a molecular weight of approximately 227.69 g/mol.

Chemical Reactivity:

The chlorine atom in this compound is particularly reactive, allowing for various chemical reactions:

- Nucleophilic Substitution: The chlorine can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: It can hydrolyze to form cyclooctylamine and chloroacetic acid.

- Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Biological Activity

This compound exhibits notable biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial and fungal strains, with results indicating potent activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, positioning it as a candidate for therapeutic development against infections.

Anti-inflammatory Properties

In addition to its antimicrobial effects, studies indicate that this compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This potential has sparked interest in its application for treating conditions characterized by inflammation, such as arthritis or certain cancers.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction may inhibit enzyme activity or modify protein functions. The compound's chlorine atom enhances its reactivity, allowing it to form stable adducts with target molecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy: A high-throughput screening demonstrated consistent inhibition of bacterial growth across various strains, with MIC values consistently below 20 µM.

- Mechanistic Studies: Enzyme assays revealed that the compound inhibits key enzymes associated with bacterial cell wall synthesis, increasing susceptibility to other antibiotics.

- Therapeutic Potential: Ongoing research is investigating its role as a therapeutic agent in diseases where inflammation is critical.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N,N-diisobutylacetamide | C12H18ClN O | Contains diisobutyl groups; used in agrochemicals |

| 2-Chloro-N-(ethyl)-acetamide | C6H10ClN O | Smaller alkyl substituent; simpler structure |

| N-(cyclopropyl)-2-chloroacetamide | C7H10ClN O | Features a cyclopropyl group; distinct reactivity |

The larger cyclooctyl group in this compound contributes to its distinct steric and electronic properties compared to smaller analogs, influencing its reactivity and interaction with biological targets.

Propriétés

IUPAC Name |

2-chloro-N-cyclooctylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBJQCMYTNHWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405477 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-43-3 |

Source

|

| Record name | 2-chloro-N-cyclooctylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.